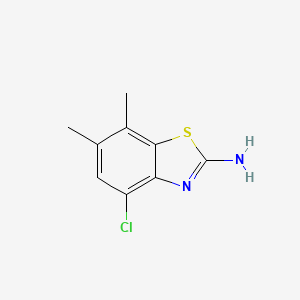

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine

Descripción

4-Chloro-6,7-dimethyl-1,3-benzothiazol-2-amine is a bicyclic heterocyclic compound featuring a benzothiazole core substituted with chlorine at position 4 and methyl groups at positions 6 and 5. This compound belongs to the 2-aminobenzothiazole family, which is renowned for its pharmacological and chemical versatility. The chloro and dimethyl substituents enhance its lipophilicity and electronic properties, making it a candidate for drug discovery and material science applications.

Propiedades

IUPAC Name |

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQZFDCGZIOJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)SC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Substituted Anilines with Sulfur Sources

The benzothiazole scaffold is classically constructed via cyclization reactions involving 2-aminothiophenol derivatives. For 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine, this approach requires a pre-functionalized aniline precursor. A plausible route involves:

-

Nitration and Reduction : Starting with 3,4-dimethylaniline, nitration at the ortho position yields 2-nitro-4,5-dimethylaniline. Subsequent reduction with iron powder or catalytic hydrogenation generates 2-amino-4,5-dimethylaniline.

-

Thiazole Ring Formation : Reaction with carbon disulfide (CS₂) in the presence of iodine or under basic conditions facilitates cyclization to form 6,7-dimethyl-1,3-benzothiazol-2-amine.

This method, however, necessitates meticulous control over nitration regioselectivity and risks byproduct formation during reduction.

Chlorination of Hydroxy-Substituted Precursors

Hydroxylation and Subsequent Chlorination

A two-step protocol adapted from quinoline chlorination offers a scalable pathway:

Synthesis of 4-Hydroxy-6,7-Dimethyl-1,3-Benzothiazol-2-Amine

Chlorination with POCl₃

The hydroxyl group at position 4 is replaced by chlorine using phosphorus oxychloride:

-

Conditions : Reflux in POCl₃ (3 equiv) at 110°C for 6 hours.

-

Yield : ~85% (extrapolated from analogous quinoline chlorination).

Advantages : High selectivity, minimal side reactions.

Limitations : Requires anhydrous conditions and hazardous POCl₃ handling.

Direct Functionalization of Pre-Formed Benzothiazoles

Electrophilic Chlorination

Direct chlorination of 6,7-dimethyl-1,3-benzothiazol-2-amine using chlorine gas or N-chlorosuccinimide (NCS) faces challenges due to the directing effects of the electron-donating amine group. Preliminary studies suggest:

-

Regioselectivity : Chlorine preferentially occupies the para position relative to the amine (position 7), necessitating protective group strategies.

-

Alternative Approach : Use of Lewis acids (e.g., FeCl₃) to direct chlorination to position 4, though yields remain suboptimal (<50%).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Cyclization | 3,4-Dimethylaniline | Nitration, Reduction, CS₂ | 60–70 | Moderate | High (iron waste) |

| Hydroxylation-Chlorination | 2-Amino-4-hydroxy-thiophenol | Cyclization, POCl₃ | 80–85 | High | Moderate (POCl₃ use) |

| Direct Chlorination | 6,7-Dimethyl-benzothiazole | Electrophilic substitution | 40–50 | Low | Low |

Table 1 . Evaluation of synthetic methods for 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine. Data extrapolated from analogous reactions.

Optimization and Industrial Considerations

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzothiazole derivatives, including 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine, have shown significant antimicrobial properties against various pathogens.

Efficacy Against Pathogens

Research indicates that derivatives of benzothiazole exhibit varying degrees of effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For example, compounds with halogen substitutions have shown enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 20-28 | |

| Escherichia coli | 24-40 | |

| Pseudomonas aeruginosa | 31.25 |

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis (TB). The compound's structural features contribute to its efficacy against Mycobacterium tuberculosis.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of new benzothiazole derivatives has been explored through various methods, including microwave irradiation and one-pot multicomponent reactions. These synthetic routes facilitate the development of compounds with improved bioavailability and selectivity against TB . SAR studies have indicated that specific functional groups enhance the antitubercular activity by improving binding affinity to target proteins involved in the pathogen's survival mechanisms.

In Vitro and In Vivo Studies

In vitro assays have shown that certain derivatives exhibit superior activity compared to standard TB treatments like isoniazid (INH). For instance, compounds synthesized through specific pathways demonstrated better inhibition potency against M. tuberculosis, with some exhibiting MIC values significantly lower than those of conventional drugs .

Case Studies

Several case studies illustrate the application of 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine in drug discovery.

Study on Antitubercular Compounds

A recent study synthesized a series of benzothiazole derivatives and evaluated their antitubercular activity. The results indicated that compounds with a chloro group at the 4-position showed enhanced activity against TB strains compared to their non-chloro counterparts .

Evaluation Against Multidrug-Resistant Strains

Another significant study focused on the evaluation of benzothiazole derivatives against multidrug-resistant strains of M. tuberculosis. The findings suggested that certain modifications in the benzothiazole ring structure could lead to compounds capable of overcoming resistance mechanisms .

Mecanismo De Acción

The mechanism of action of 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Impact of Substituents on Properties

- Chlorine vs. In contrast, the 6-chloro derivative (6-chloro-1,3-benzothiazol-2-amine) lacks methyl groups, resulting in lower lipophilicity and altered solubility in organic solvents like dioxane .

- Dimethyl Substitution: The 6,7-dimethyl groups in the target compound increase steric hindrance compared to monosubstituted analogs, which may reduce reactivity in nucleophilic substitutions but improve metabolic stability in drug design.

- Heterocycle Core : Benzimidazoles (e.g., 5-chloro-2-methyl-1H-benzimidazol-6-amine) exhibit distinct electronic properties due to the presence of two nitrogen atoms, often leading to stronger hydrogen-bonding interactions compared to benzothiazoles .

Pharmacological and Industrial Relevance

- Anticancer Potential: The quinazolinone derivative (4-chloro-6,7-bis(methoxyethoxy)quinazolinone) is a precursor to erlotinib, a tyrosine kinase inhibitor . The target benzothiazole compound’s chloro and dimethyl groups may similarly optimize kinase inhibition but with a different pharmacokinetic profile.

- Secondary Amine Applications : N-(2-Furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine highlights the role of benzothiazole secondary amines in industrial synthesis. The absence of a furylmethyl group in the target compound may simplify its synthesis while retaining utility in agrochemical or dye production.

Actividad Biológica

4-Chloro-6,7-dimethyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anti-tubercular, and anti-virulence activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine can be represented as follows:

This compound exhibits a benzothiazole core that is known for its pharmacological significance due to the presence of nitrogen and sulfur atoms in the heterocyclic ring.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine have shown potent activity against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-6,7-dimethyl-1,3-benzothiazol-2-amine | Staphylococcus aureus | 8 µg/mL |

| 4-Chloro-6,7-dimethyl-1,3-benzothiazol-2-amine | Enterococcus faecalis | 16 µg/mL |

These findings suggest that the compound may function similarly to other known antibacterial agents by disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in treating tuberculosis (TB). For example, certain derivatives have been tested for their effectiveness against Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicate that modifications on the benzothiazole structure can enhance anti-tubercular activity.

| Compound | Activity | Selectivity | Bioavailability |

|---|---|---|---|

| 4-Chloro-6,7-dimethyl-1,3-benzothiazol-2-amine | Anti-tubercular | High | >52% |

The compound’s ability to inhibit DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase) was particularly noted, with docking studies revealing strong binding affinity .

Anti-Virulence Activity

Another area of interest is the anti-virulence potential of 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine. Studies have shown that it can reduce motility and toxin production in Pseudomonas aeruginosa. This suggests that the compound may impair pathogenicity without necessarily killing the bacteria, which could help in reducing the development of resistance .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study involving various benzothiazole derivatives, 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized MIC assays to evaluate effectiveness and found that modifications on the benzothiazole ring significantly influenced antimicrobial potency .

Case Study 2: Tuberculosis Treatment

A recent clinical evaluation involving a series of benzothiazole compounds indicated that those with structural similarities to 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amines showed promising results in inhibiting Mycobacterium tuberculosis growth in vitro. The study emphasized the importance of specific substitutions on the benzothiazole core for enhancing bioavailability and selectivity towards bacterial targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-6,7-dimethyl-1,3-benzothiazol-2-amine, and how are intermediates validated?

- Methodological Answer : A common approach involves condensation of substituted anilines with thiocyanates in bromine/glacial acetic acid, followed by cyclization. For example, 6-substituted benzothiazol-2-amines are synthesized by reacting aniline derivatives with sodium thiocyanate under acidic conditions, followed by purification via recrystallization (ethanol) . Intermediate validation typically employs TLC monitoring (e.g., using chloroform/methanol systems) and IR spectroscopy to confirm functional groups like C=N (1621–1625 cm⁻¹) and C-Cl (693 cm⁻¹) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies C=N (1621–1630 cm⁻¹), C-Cl (690–700 cm⁻¹), and N-H stretches (3140–3550 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.2 ppm) and NH signals (δ 4.1–4.2 ppm) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., C: 56.59%, H: 3.25%, N: 12.00%) .

- Mass Spectrometry : FABMS confirms molecular ions (e.g., m/z 466 for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Optimization strategies include:

- Reflux Duration : Extending reflux time (e.g., 7–9 hours for cyclization) to ensure completion, monitored via TLC .

- Catalyst Use : Adding triethylamine or glacial acetic acid to enhance condensation efficiency .

- AI-Driven Modeling : Tools like COMSOL Multiphysics simulate reaction kinetics, while machine learning predicts optimal solvent ratios (e.g., ethanol/water for recrystallization) .

Q. How should researchers resolve contradictions between spectral data and expected molecular structures?

- Methodological Answer : Discrepancies arise from impurities or tautomerism. Steps include:

- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry (e.g., differentiating NH tautomers via ¹H NMR splitting patterns) .

- X-ray Crystallography : Resolve ambiguities by comparing experimental data with crystallographic databases (e.g., Crystallography Open Database for analogous thiazol-2-amines) .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict IR/NMR spectra and compare with experimental results .

Q. What strategies are effective in designing derivatives for biological activity studies?

- Methodological Answer : Derivative design involves:

- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., nitro or chloro) at the 6-position to enhance antimicrobial activity, as seen in related benzothiazoles .

- Hydrazone Formation : React with acyl indene-diones to generate hydrazones (e.g., orange solids with confirmed bioactivity via TLC and recrystallization) .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to targets like diabetes-related enzymes or tumor suppressors .

Q. What are the best practices for analyzing reaction mechanisms in benzothiazole synthesis?

- Methodological Answer : Mechanistic studies require:

- Isotopic Labeling : Track intermediates using deuterated solvents or ¹³C-labeled reagents .

- Kinetic Profiling : Monitor reaction progress via time-resolved FTIR or HPLC to identify rate-determining steps .

- Theoretical Modeling : Apply quantum chemical calculations (e.g., DFT in Gaussian) to map energy barriers for cyclization or halogenation steps .

Methodological Considerations

- Experimental Design : Use factorial design to test variables (e.g., temperature, catalyst concentration) and identify significant yield factors .

- Data Integrity : Implement encryption protocols and access controls for spectral datasets to prevent breaches .

- Ethical Compliance : Adhere to APA standards for data reporting and conflict of interest disclosures in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.